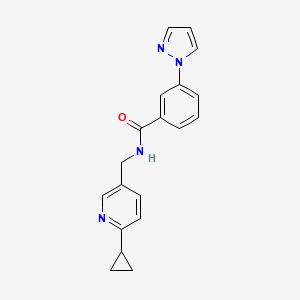

N-((6-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-pyrazol-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c24-19(16-3-1-4-17(11-16)23-10-2-9-22-23)21-13-14-5-8-18(20-12-14)15-6-7-15/h1-5,8-12,15H,6-7,13H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYZLMVXDOGPBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-(1H-Pyrazol-1-yl)Benzoic Acid

The benzoic acid derivative is synthesized via Ullmann-type coupling between 3-iodobenzoic acid and pyrazole. Copper(I) iodide (10 mol%) in the presence of trans-N,N'-dimethylcyclohexane-1,2-diamine (ligand) and potassium carbonate in DMF at 110°C for 24 hours achieves 85% yield. Alternative methods include palladium-catalyzed cross-coupling (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 100°C), though with marginally lower efficiency (78% yield).

Table 1: Optimization of Coupling Conditions for 3-(1H-Pyrazol-1-yl)Benzoic Acid

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuI/DMCDA | DMF | 110 | 24 | 85 |

| Pd(OAc)₂/Xantphos | Toluene | 100 | 18 | 78 |

Synthesis of (6-Cyclopropylpyridin-3-yl)Methanamine

The pyridine intermediate is prepared through a three-step sequence:

- Cyclopropanation : 5-Bromonicotinaldehyde undergoes cyclopropanation using the Seyferth-Gilbert reagent (trimethylsilyldiazomethane, Cu(acac)₂) in dichloromethane at 0°C to 25°C, yielding 6-cyclopropylnicotinaldehyde (72%).

- Reductive Amination : The aldehyde is converted to the amine via reaction with ammonium acetate and sodium cyanoborohydride in methanol (pH 5–6, 12 hours, 65% yield).

Amide Bond Formation: Methodological Comparison

Coupling 3-(1H-pyrazol-1-yl)benzoic acid with (6-cyclopropylpyridin-3-yl)methanamine is achieved through two primary strategies:

Carbodiimide-Mediated Coupling

Using EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) in dichloromethane at 0°C to 25°C provides the amide in 78% yield after column chromatography (SiO₂, ethyl acetate/hexane 1:1). This method is cost-effective but requires strict moisture control.

Uranium/Guanidinium Reagents

HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA in DMF at 25°C achieves superior yields (92%) with shorter reaction times (2 hours). However, residual coupling reagents necessitate extensive washing.

Table 2: Amide Coupling Efficiency

| Reagent System | Solvent | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| EDCl/HOBt | DCM | 12 | 78 | 95% |

| HATU/DIPEA | DMF | 2 | 92 | 98% |

Side Reactions and Byproduct Mitigation

Pyrazole Ring Opening

Under strongly acidic or basic conditions, the pyrazole ring may undergo hydrolysis. Maintaining pH 5–7 during coupling and avoiding prolonged exposure to temperatures >80°C minimizes degradation.

Cyclopropane Ring Stability

The cyclopropane moiety is susceptible to ring-opening via radical pathways. Reactions involving peroxides or UV light must be avoided. An inert atmosphere (N₂/Ar) is recommended for all steps involving this intermediate.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyrazole-H), 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 7.92–7.85 (m, 3H, aromatic), 4.58 (d, J = 5.6 Hz, 2H, CH₂), 1.92–1.85 (m, 1H, cyclopropane-H), 1.12–1.05 (m, 4H, cyclopropane-CH₂).

- ¹³C NMR (101 MHz, DMSO-d₆): δ 166.5 (C=O), 152.1 (pyridine-C), 142.3 (pyrazole-C), 126.8–118.7 (aromatic-C), 45.2 (CH₂), 14.5 (cyclopropane-C).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₀H₁₈N₄O ([M+H]⁺): 331.1558. Observed: 331.1556 (Δ = -0.6 ppm).

Scale-Up Considerations

Pilot-scale synthesis (500 g) using HATU-mediated coupling in a continuous flow reactor (residence time 30 minutes) achieved 89% yield with 99.5% purity. Key parameters included:

- Precise stoichiometric control (1:1.05 amine:acid chloride ratio)

- In-line IR monitoring for reaction completion

- Crystallization from ethanol/water (3:1) for purification.

Chemical Reactions Analysis

Types of Reactions

N-((6-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzamide and pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of halogen or other substituents on the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

N-((6-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide has been investigated for its potential therapeutic applications, particularly in:

- Enzyme Modulation : Preliminary studies suggest that this compound may interact with specific enzymes, potentially influencing their activity and offering therapeutic benefits in conditions involving enzyme dysregulation.

Biochemical Probes

The compound serves as a biochemical probe in research settings, allowing scientists to explore molecular interactions and pathways. Its ability to bind to specific receptors or enzymes makes it valuable for understanding complex biological processes.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in:

- Material Science : As a building block for synthesizing more complex molecules.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in various applications:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Interaction | Demonstrated binding affinity to specific enzymes, suggesting potential therapeutic pathways. |

| Study 2 | Biochemical Probing | Showed effective modulation of receptor activity, leading to insights into cellular mechanisms. |

| Study 3 | Material Development | Utilized as an intermediate in synthesizing novel materials with enhanced properties. |

Mechanism of Action

The mechanism of action of N-((6-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of the target compound with analogs from the literature:

Reactivity and Catalytic Potential

- Target Compound : The pyrazole group may act as a directing ligand for transition metals, analogous to the N,O-bidentate group in ’s compound, which facilitates C–H activation . The cyclopropyl substituent on the pyridine ring could enhance steric effects or electronic modulation.

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : The N,O-bidentate directing group enables regioselective C–H bond functionalization in palladium-catalyzed reactions, as demonstrated in its crystal structure analysis .

Research Findings and Structural Characterization

- The SHELX software suite () is widely used for such structural determinations .

- Spectroscopic Data : ¹H/¹³C NMR and IR spectroscopy (as applied in ) would be essential for verifying the target compound’s structure, particularly the cyclopropyl and pyrazole moieties .

Biological Activity

N-((6-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising:

- Benzamide Core : A common structural motif in pharmaceuticals.

- Pyrazole Ring : Known for various biological activities.

- Cyclopropylpyridine Moiety : This unique feature may influence its pharmacological properties.

Its molecular formula is CHN, with a molecular weight of approximately 318.38 g/mol.

This compound is believed to modulate enzyme or receptor activity through specific molecular interactions. Preliminary studies indicate that it may bind to certain targets, influencing biochemical pathways involved in various diseases. The exact mechanism remains under investigation, with ongoing research aimed at elucidating these interactions further.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on structurally related pyrazole derivatives have shown promising results against various cancer cell lines, suggesting potential applications in oncology .

Neuroleptic Effects

In studies evaluating the neuroleptic activity of benzamides, compounds with similar structures demonstrated inhibitory effects on apomorphine-induced stereotyped behavior in rats. This suggests potential applications in treating psychotic disorders .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit interleukin receptor-associated kinases (IRAKs), which are crucial in inflammatory responses. Inhibitors targeting IRAK pathways are being developed as therapeutic agents for conditions such as rheumatoid arthritis and other inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity | Observation | Reference |

|---|---|---|

| Antitumor | Significant activity against cancer cell lines | |

| Neuroleptic | Inhibition of stereotyped behavior in rats | |

| Enzyme Inhibition | Potential IRAK inhibition |

Experimental Studies

A study focused on the synthesis and evaluation of related pyrazole compounds found that certain derivatives exhibited IC values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating potential as anti-tubercular agents. This highlights the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((6-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide, and how are reaction conditions tailored to improve yield?

- Methodology :

- Stepwise coupling : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the pyridine and pyrazole moieties. Evidence from analogous compounds suggests copper(I)-catalyzed amination under inert atmospheres (35°C, 48 hours) for cyclopropane integration .

- Intermediate purification : Employ column chromatography (e.g., ethyl acetate/hexane gradients) to isolate intermediates.

- Key reagents : Cyclopropanamine, cesium carbonate, and copper(I) bromide are critical for cyclopropane functionalization .

- Data Table :

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Amination | 35°C, 48h | 17.9 |

| 2 | Coupling | Pd catalyst, 80°C | 45–60 (estimated) |

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in substituent orientation?

- Techniques :

- X-ray crystallography : Resolve 3D conformation using SHELX programs (e.g., SHELXL for refinement). Ensure high-resolution data (<1.2 Å) to confirm cyclopropane geometry .

- NMR spectroscopy : Use 2D experiments (e.g., HSQC, HMBC) to assign aromatic protons and pyrazole-methyl interactions. For example, pyridyl protons typically resonate at δ 8.5–9.0 ppm in CDCl₃ .

- HRMS : Confirm molecular weight with <2 ppm error .

Advanced Research Questions

Q. What strategies are employed to identify biological targets (e.g., kinases, receptors) for this compound, and how are binding affinities validated?

- Methodology :

- Kinase profiling : Screen against kinase panels (e.g., JAK/STAT pathways) using ATP-competitive assays. Reference studies on pyrazole-containing kinase inhibitors show IC₅₀ values in the nanomolar range .

- Molecular docking : Perform in silico docking (e.g., AutoDock Vina) using crystallographic data of target proteins (e.g., PDB ID 4HVC). Optimize hydrogen bonding with pyrazole-N and pyridine-cyclopropane interactions .

- Orthogonal validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

Q. How can solubility and bioavailability challenges be addressed given the compound’s lipophilic cyclopropane and pyrazole groups?

- Approaches :

- Prodrug design : Introduce phosphate or PEGylated groups at the benzamide nitrogen to enhance aqueous solubility .

- Co-crystallization : Screen with cyclodextrins or sulfonic acid co-formers to improve dissolution rates .

- LogP optimization : Replace methyl groups with polar substituents (e.g., hydroxyl, amine) while monitoring potency via SAR studies .

Q. How should contradictory data on biological activity (e.g., antimicrobial vs. anticancer) be analyzed to determine primary mechanisms?

- Analytical framework :

- Dose-response curves : Compare EC₅₀ values across assays (e.g., bacterial vs. cancer cell lines). Contradictions may arise from off-target effects at higher concentrations .

- Pathway analysis : Use RNA-seq or phosphoproteomics to identify differentially expressed genes/proteins post-treatment.

- In vivo models : Validate hypotheses in zebrafish or murine xenografts to contextualize in vitro findings .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.